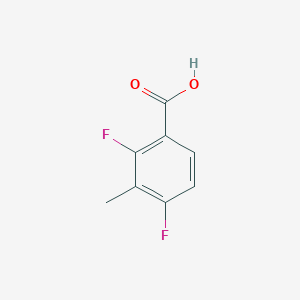
2,4-Difluoro-3-methylbenzoic acid
Cat. No. B046388
Key on ui cas rn:
112857-68-8
M. Wt: 172.13 g/mol
InChI Key: OCJDCFUHHBCTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03985799
Procedure details


Into a flask equipped with stirrer, dropping funnel, carbon dioxide condenser and gas inlet tube are charged 100 g. (0.78 mole) of 2,4-difluoro-toluene and 500 ml. of dry tetrahydrofuran. The system is flushed with dry nitrogen and cooled (carbon dioxide-acetone bath) to an internal temperature of -50°C. A 585 ml. solution of 15% n-butyllithium (0.935 mole n-butyl-lithium) in hexane is added dropwise into a flask. The resulting dark red-purple solution is maintained at -50°C. for about one hour, and then poured onto a slurry of about 1000 g. of powdered carbon dioxide and about 100 ml. of diethyl ether. After standing for about 20 hours at room temperature the residue is treated with 250 ml. of 2N sodium hydroxide. The caustic layer is washed with toluene, acidified with concentrated HCl, and the white precipitate which forms is recrystallized from hot chloroform to give 2,6-difluoro-m-toluic acid; m.p. 139°-140°C.







Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1C.[CH2:10]([Li])CCC.[C:15](=[O:17])=[O:16].[OH-].[Na+]>CCCCCC.C(OCC)C.O1CCCC1>[F:8][C:6]1[C:5]([C:15]([OH:17])=[O:16])=[CH:4][CH:3]=[C:2]([F:1])[C:7]=1[CH3:10] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.78 mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)F)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.935 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a flask equipped with stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are charged 100 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The system is flushed with dry nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting dark red-purple solution is maintained at -50°C. for about one hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto a slurry of about 1000 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is treated with 250 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
The caustic layer is washed with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the white precipitate which forms is recrystallized from hot chloroform
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=CC=C1C(=O)O)F)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
